铜-膦(1/1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

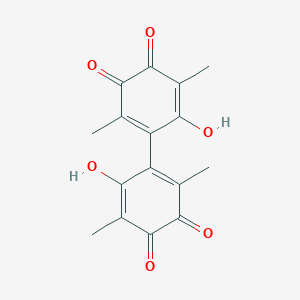

The synthesis of heteroleptic phosphine–copper (i) complexes has been studied extensively . A series of heteroleptic diimine–diphosphine Cu (i) complexes were synthesized quantitively using designed bipyridine and bidentate polyphosphine as functional ligands . These mixed ligand–copper (i) complexes were fully characterized by 1H and 13C NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and elemental analysis .Molecular Structure Analysis

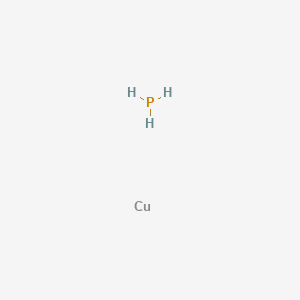

The molecular structure of Copper–phosphane (1/1) is available on PubChem . The compound is composed of copper and phosphorus atoms .Chemical Reactions Analysis

Copper–phosphane (1/1) is involved in various chemical reactions. For instance, heteroleptic copper (i)–phosphine complexes have been synthesized using designed bipyridine and bidentate polyphosphine as functional ligands . These complexes exhibited intense emissions either in the solid state or in solution under UV light excitation .Physical And Chemical Properties Analysis

Copper–phosphane (1/1) is characterized by its unique properties. Its molar mass is approximately 97.54 g/mol. More detailed physical and chemical properties can be found on PubChem .科学研究应用

Nanomaterial Catalysts

Copper-based nanomaterials, including Copper–phosphane, have been extensively studied for their potential as catalysts . These nanomaterials possess excellent properties such as high activity, selectivity, recyclability, good thermal stability, and efficient recovery . They have made significant contributions to the field of catalysis .

Sustainable Approaches for Catalyst Development

Scientists have focused on the effective and potential design of nanomaterial catalysts for advanced applications . Copper–phosphane plays a crucial role in these sustainable approaches for the development of synthetic strategies for catalysts and environmentally friendly catalytic processes .

Photocatalytic and Organocatalytic Reactions

Methods to design and modify Copper–phosphane to improve their performance in photocatalytic and organocatalytic reactions have been discussed . Copper single-atom catalysts (Cu SACs) are explored for a variety of catalytic applications .

Supercapacitor Applications

Copper phosphate hydroxide thin films, which can be synthesized from Copper–phosphane, have been used in supercapacitor applications . These films have shown excellent electrochemical performance, making them promising electrodes for high-performance supercapacitors .

Wastewater Treatment

Copper–phosphane has been used to control the surface activity of hydroxyapatite (HAp) in wastewater treatment . Loading the catalytically active Cu species on HAp forms a copper phosphate in the outer layer of HAp .

Energy Storage

The electrochemical performance of Copper–phosphane thin films depends on their thickness, with a maximum specific capacitance of 280 F g −1 at a scan rate 5 mV s −1 in 1 M KOH electrolyte . The films delivered an energy density of 3.85 Wh kg −1 and a power density of 264.70 W kg −1 with excellent (91%) capacitive retention after 2000 cycles .

安全和危害

Copper–phosphane (1/1) should be handled with care due to its potential impact on human health and the environment . Exposure to Copper Phosphate can cause irritation to the skin and eyes. Ingestion or inhalation can lead to harmful effects, such as gastrointestinal distress and respiratory difficulties .

未来方向

Copper-based nanomaterials have attracted significant attention due to their unique physical and chemical properties . They have been instrumental in the research and development of superconductors, rechargeable batteries, and other advanced materials . The development of cheap, stable, and efficient electrocatalysts is of extreme importance in the effort to replace noble metal electrocatalysts for use in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .

属性

IUPAC Name |

copper;phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H3P/h;1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMIKQFUEXQAQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648730 |

Source

|

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper--phosphane (1/1) | |

CAS RN |

12517-41-8 |

Source

|

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is unique about the copper complexes described in this research and how does their structure relate to their water solubility?

A1: The research describes the synthesis and characterization of two novel copper(I) complexes: 5 (1) and (2), where PTAH is the N-protonated form of 1,3,5-triaza-7-phosphaadamantane (PTA). [] These compounds represent the first examples of copper complexes containing the PTA ligand, which possesses a cage-like structure. [] Both complexes exhibit a tetrahedral coordination geometry around the copper center, with four PTAH/PTA ligands bound through their phosphorus atoms. [] The presence of multiple PTA ligands, coupled with the ionic nature of the complexes due to the nitrate counterions, contributes significantly to their remarkable water solubility, a feature not commonly observed in copper phosphane complexes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)